Cas no 19274-72-7 (Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl-)

Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl- structure
19274-72-7 structure
Product Name:Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl-
Numero CAS:19274-72-7
MF:C24H16O2
MW:336.382646560669
CID:175610
PubChem ID:87993
Update Time:2025-04-19

Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • (8-benzoylnaphthalen-1-yl)-phenylmethanone
    • 1,8-dibenzoylnaphthalene
    • 1,8-dibenzoyl-naphthalene
    • 1,8-Dibenzoylnaphthalin
    • 1,8-Dibenzoyl-naphthalin
    • 1.8-Dibenzoyl-naphthalin
    • AC1L3ETH
    • AC1Q5CWF
    • AC1Q5GOL
    • AR-1K5954
    • EINECS 242-929-6
    • Naphthalene, 1,8-dibenzoyl-
    • Naphthalene,8-dibenzoyl-
    • NSC97756
    • peri-Dibenzoyl-naphthalin
    • 1,8-Naphthalenediylbis(phenylmethanone)
    • Methanone,8-naphthalenediylbis[phenyl-
    • (8-benzoylnaphthalen-1-yl)(phenyl)methanone
    • DTXSID8066474
    • NSC 97756
    • 6JF9JBM8WX
    • Methanone, 1,8-naphthalenediylbis(phenyl-
    • NSC-97756
    • Naphthalene-1,8-diylbis(phenylmethanone)
    • 19274-72-7
    • Methanone, 1,8-naphthalenediylbis[phenyl-
    • UNII-6JF9JBM8WX
    • AKOS024338089
    • 1,1'-(1,8-NAPHTHALENEDIYL)BIS(1-PHENYLMETHANONE)
    • 1.8-Dibenzoylnaphthalin
    • Methanone, 1,1'-(1,8-naphthalenediyl)bis(1-phenyl-
    • NS00026284
    • Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl-
    • Inchi: 1S/C24H16O2/c25-23(18-9-3-1-4-10-18)20-15-7-13-17-14-8-16-21(22(17)20)24(26)19-11-5-2-6-12-19/h1-16H
    • Chiave InChI: QPKUOOVISUGIRK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)C1C=CC=C2C=CC=C(C(C3C=CC=CC=3)=O)C2=1

Proprietà calcolate

  • Massa esatta: 336.11508
  • Massa monoisotopica: 336.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.9
  • Superficie polare topologica: 34.1Ų

Proprietà sperimentali

  • PSA: 34.14
  • LogP: 5.30180
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.